molecular formula C21H22F3N5O2 B2660236 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1172487-88-5

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2660236
CAS No.: 1172487-88-5
M. Wt: 433.435
InChI Key: NRYANAQFJCHYBG-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound featuring a benzimidazole moiety, a piperazine ring, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes under acidic conditions.

    Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.

    Introduction of the Trifluoromethoxy-Substituted Phenyl Group: The final step involves the acylation of the piperazine-linked intermediate with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, potentially leading to the formation of N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions of benzimidazole derivatives with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide likely involves the interaction of the benzimidazole moiety with specific molecular targets, such as enzymes or receptors. The piperazine ring may enhance the binding affinity and specificity of the compound, while the trifluoromethoxy group can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacological profile compared to similar compounds.

Biological Activity

The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide represents a novel class of pharmaceuticals with potential applications in various therapeutic areas. Its unique structural features, including the benzimidazole moiety and trifluoromethoxy substitution, suggest significant biological activity, particularly in modulating receptor functions and exhibiting antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Benzimidazole Moiety : Known for its role in interacting with DNA and proteins, potentially disrupting their functions.
  • Piperazine Ring : Enhances membrane permeability, facilitating cellular uptake.
  • Trifluoromethoxy Group : Increases solubility and bioavailability, crucial for pharmacological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • GABA-A Receptor Modulation : Similar compounds have shown promise as positive allosteric modulators (PAMs) of the GABA-A receptor, which is crucial for neurotransmission in the central nervous system. The benzimidazole scaffold can mimic other known PAMs, potentially enhancing synaptic inhibition and offering therapeutic benefits for neurological disorders .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial effects. For instance, compounds structurally related to the target compound have shown minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various bacterial strains . This suggests that modifications to the benzimidazole structure can enhance antimicrobial potency.

Anticancer Activity

In anticancer assays, related benzimidazole derivatives displayed IC50 values significantly lower than standard chemotherapeutic agents. For example, certain derivatives showed IC50 values of 5.85 µM against HCT116 cancer cell lines, indicating potent cytotoxic effects .

Case Studies

  • GABA-A Receptor Interaction : A study identified a series of 1H-benzimidazoles as PAMs for the GABA-A receptor. These compounds demonstrated improved metabolic stability compared to traditional drugs like alpidem, which undergo rapid biotransformation leading to hepatotoxicity . The novel compounds maintained over 90% parent compound integrity after incubation with human liver microsomes (HLMs), indicating favorable pharmacokinetic properties.
  • Antimicrobial Screening : Another investigation into benzimidazole derivatives revealed that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The MIC values indicated that these compounds could serve as effective alternatives to existing antibiotics .

Comparative Analysis

Compound NameStructureBiological ActivityIC50/MIC Values
Target CompoundThis compoundGABA-A PAM; AntimicrobialTBD
AlpidemImidazo[1,2-a]pyridine derivativeGABA-A ModulatorIC50 = 9.99 µM
Benzimidazole Derivative N9Benzimidazole with methyl substitutionsAnticancerIC50 = 5.85 µM
Benzimidazole Derivative N8Benzimidazole with ethyl substitutionsAntimicrobialMIC = 1.43 µM

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O2/c22-21(23,24)31-16-7-5-15(6-8-16)25-20(30)14-29-11-9-28(10-12-29)13-19-26-17-3-1-2-4-18(17)27-19/h1-8H,9-14H2,(H,25,30)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYANAQFJCHYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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